molecular formula H2KNO4 B1258327 Potassium nitrate monohydrate

Potassium nitrate monohydrate

Cat. No.: B1258327
M. Wt: 119.119 g/mol
InChI Key: XQACDRQNIWUXDH-UHFFFAOYSA-N
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Description

Contextualization within Inorganic Hydrates and Nitrates

Potassium nitrate (B79036) (KNO₃) is an alkali metal nitrate that demonstrates significant polymorphism, meaning it can exist in multiple distinct crystal structures. wikipedia.orgprimescholars.com At ambient temperature and pressure, the stable form is the α-phase (or phase II), which has an orthorhombic, aragonite-type crystal structure. wikipedia.orgresearchgate.netmaterialsproject.org Upon heating, this α-phase undergoes a transition at approximately 128-129°C to a trigonal β-phase (phase I). wikipedia.orgunl.edu This high-temperature phase is characterized by dynamic disorder, with nitrate ions exhibiting rotational freedom. unl.edu

Further complexity arises upon cooling. Instead of directly reverting to the α-phase, the β-phase can transform into another, metastable trigonal phase known as the γ-phase (or phase III) at around 124°C. unl.edu This γ-phase is notable for its ferroelectric properties. researchgate.net Over time or with mechanical disturbance, this metastable phase will convert to the stable α-phase. researchgate.net At least seven polymorphs of KNO₃ are known to exist under various conditions of temperature and pressure. researchgate.netresearchgate.net This rich polymorphic behavior, involving different arrangements of potassium ions and nitrate groups, provides a complex landscape in which the incorporation of water molecules can lead to the formation of yet another distinct crystalline phase: a hydrate (B1144303).

Significance of Hydration States in Crystalline Systems

Rationale for Dedicated Research on Potassium Nitrate Monohydrate

This compound (KNO₃·H₂O or H₂KNO₄) is a specific hydrate form of potassium nitrate containing one molecule of water for every formula unit of KNO₃. vulcanchem.comnih.gov Its identity is confirmed by distinct chemical identifiers that separate it from its more common anhydrous counterpart. nih.gov The structure of the monohydrate involves the association of water molecules within the ionic lattice formed by potassium (K⁺) and nitrate (NO₃⁻) ions, resulting in a defined crystalline arrangement. vulcanchem.com This incorporation of water into the crystal structure creates a compound with unique properties that differ from the various anhydrous polymorphs. vulcanchem.com

Table 1: Chemical Identifiers for this compound
Identifier TypeRepresentationSource
IUPAC Namepotassium;nitrate;hydrate nih.gov
Molecular FormulaH₂KNO₄ nih.gov
InChIInChI=1S/K.NO3.H2O/c;2-1(3)4;/h;;1H2/q+1;-1; nih.gov
InChIKeyXQACDRQNIWUXDH-UHFFFAOYSA-N nih.gov
SMILESN+([O-])[O-].O.[K+] nih.gov
PubChem CID18972247 nih.gov

Despite extensive research into the complex polymorphism of anhydrous potassium nitrate, its hydrated form has received comparatively little attention. researchgate.netunl.edu The scientific literature is rich with studies on the phase transitions, thermodynamics, and structural details of the α, β, and γ phases of KNO₃. unl.eduaip.orgcdnsciencepub.com However, detailed investigations into the synthesis, stability, and structural characterization of this compound are sparse. A significant challenge in materials science is controlling crystallization conditions to isolate a specific desired form, as other phases, including hydrates or different polymorphs, may form more favorably under certain conditions. researchgate.net The precise temperature, pressure, and humidity conditions required to reliably produce and maintain the monohydrate phase of potassium nitrate are not well-documented, representing a significant gap in the literature. This lack of data hinders a full understanding of the complete phase diagram of the KNO₃-H₂O system.

Table 2: Comparative Properties of Anhydrous and Monohydrate Potassium Nitrate
PropertyAnhydrous Potassium Nitrate (KNO₃)This compound (KNO₃·H₂O)
Molecular Formula KNO₃H₂KNO₄
Molar Mass 101.103 g/mol wikipedia.org119.119 g/mol nih.gov
Appearance White crystalline solid wikipedia.orgnih.govWhite crystalline solid vulcanchem.com
Crystal Structure (Room Temp) Orthorhombic wikipedia.orgModified due to water inclusion vulcanchem.com

Uniqueness of the Monohydrate Structure

Scope and Research Objectives

Given the identified gaps in the current body of knowledge, dedicated research on this compound is warranted. The primary scope of such research should be the systematic study of its formation, characterization, and stability. Key research objectives should include:

Development of Controlled Synthesis Protocols: To establish reliable and reproducible methods for the synthesis of phase-pure this compound, mapping the specific temperature, solution concentration, and humidity conditions that favor its crystallization over the anhydrous polymorphs.

Comprehensive Structural Elucidation: To perform detailed single-crystal X-ray diffraction analysis to determine the precise atomic arrangement, including the coordination environment of the water molecule and the nature of the hydrogen bonding within the crystal lattice.

Thermochemical and Stability Analysis: To investigate the thermal properties of the monohydrate, including its dehydration temperature and enthalpy, using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This would define its stability window relative to the anhydrous forms.

Computational Modeling: To employ theoretical and computational methods to model the monohydrate structure and calculate its lattice energy. researchgate.net These studies would provide insight into its thermodynamic stability compared to the known anhydrous polymorphs and help rationalize its formation conditions.

Achieving these objectives would significantly advance the fundamental understanding of hydration in inorganic nitrate systems and complete the crystallographic and thermodynamic picture of the important KNO₃ system.

Properties

Molecular Formula

H2KNO4

Molecular Weight

119.119 g/mol

IUPAC Name

potassium;nitrate;hydrate

InChI

InChI=1S/K.NO3.H2O/c;2-1(3)4;/h;;1H2/q+1;-1;

InChI Key

XQACDRQNIWUXDH-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)([O-])[O-].O.[K+]

Synonyms

potassium nitrate
potassium nitrate monohydrate
saltpeter
saltpetre

Origin of Product

United States

Synthetic Methodologies and Controlled Crystallization of Potassium Nitrate Monohydrate

Exploration of Crystallization Techniques for Hydrates

The formation of crystalline hydrates, including potassium nitrate (B79036) monohydrate, is achievable through various laboratory techniques. These methods aim to create conditions that favor the incorporation of water molecules into the crystal lattice of the anhydrous salt.

Solvent Evaporation Methods and Controlled Supersaturation

Solvent evaporation is a common technique for crystallizing solutes from a solution. wikipedia.org For potassium nitrate, this can be achieved by dissolving it in a suitable solvent, such as water, and then allowing the solvent to evaporate slowly. quora.com This process increases the concentration of the solute, leading to supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility. alquera.com Once the solution becomes sufficiently supersaturated, crystals of potassium nitrate can begin to form. quora.comalquera.com The rate of evaporation and the temperature can be controlled to influence the size and quality of the resulting crystals.

Controlled supersaturation is a critical factor in crystallization. It can be achieved by carefully managing the rate of solvent removal or by temperature manipulation. alquera.comresearchgate.net Studies on potassium nitrate have shown that the growth of crystals is often described by a first-order equation with respect to the supersaturation of the solution. scirp.orgscirp.orgresearchgate.net The level of supersaturation can influence whether crystallization is spontaneous or requires external stimulation. nih.gov For instance, a saturation level of approximately 1.32 has been identified as a threshold for the spontaneous crystallization of potassium nitrate at room temperature. acs.org

Temperature Gradient Crystallization

Temperature gradient crystallization is another method used to induce the formation of crystals, including hydrates. This technique relies on the principle that the solubility of many salts, including potassium nitrate, is temperature-dependent. wikipedia.org By creating a temperature difference within the solution, one region can be made supersaturated while another remains undersaturated. This controlled temperature differential can drive the crystallization process. For example, cooling a saturated solution of potassium nitrate can lead to the precipitation of crystals as the solubility decreases at lower temperatures. wikipedia.orgquora.com This method is particularly useful for substances with a significant difference in solubility between hot and cold solvents. quora.com

Microfluidic Approaches to Hydrate (B1144303) Crystallization

Microfluidics has emerged as a powerful tool for studying crystallization kinetics at a small scale. nih.govscirp.org This approach involves manipulating small volumes of fluids in microchannels. In the context of potassium nitrate crystallization, microfluidic devices can be used to generate and store hundreds of small droplets (nanoliter range) of a potassium nitrate solution. nih.govscirp.org This allows for the investigation of nucleation kinetics and the influence of impurities under highly controlled conditions. nih.gov The small volume of the droplets is advantageous as it allows the solution to reach high levels of supersaturation and enables the separation of individual nucleation events. nih.gov Studies have utilized polycarbonate-based microfluidic devices to successfully crystallize aqueous potassium nitrate solutions, demonstrating the versatility of this technique. scirp.orgscirp.org

Influence of Environmental Parameters on Monohydrate Formation

The formation of potassium nitrate monohydrate is highly dependent on specific environmental conditions. Temperature, relative humidity, and the properties of the solvent system are key parameters that govern the hydration equilibrium and the successful crystallization of the monohydrate form.

Temperature and Relative Humidity Effects on Hydration Equilibrium

The stability of a salt hydrate is determined by the surrounding temperature and relative humidity (RH). A salt will absorb moisture from the air to form a hydrate if the ambient RH is higher than the equilibrium relative humidity for the hydration-dehydration reaction at a given temperature. d-nb.info For potassium nitrate, its hygroscopic nature is considered low, absorbing only a small amount of water (about 0.03%) over 50 days at 80% relative humidity. wikipedia.org

The formation of this compound specifically requires conditions that favor the incorporation of water into the crystal structure. vulcanchem.com The transition temperatures of various salt hydrates are used as fixed points in thermometry, highlighting the precise temperature dependence of hydrate stability. nih.gov For a saturated solution of potassium nitrate at 25°C, the equilibrium relative humidity is 93.58 ± 0.55%. byu.net This indicates that to form the monohydrate from a saturated solution, the surrounding humidity must be carefully controlled.

Role of Solution Concentration and Solvent System Selection

The concentration of the potassium nitrate solution is a fundamental parameter in its crystallization. A supersaturated solution is a prerequisite for crystal formation. scirp.orgscirp.orgresearchgate.net The degree of supersaturation can be influenced by the initial concentration of the solute in the solvent. researchgate.net

The choice of solvent system is also crucial. While water is the most common solvent for potassium nitrate due to its moderate solubility, which increases significantly with temperature, other solvents can be used. wikipedia.org Potassium nitrate is soluble in glycerol (B35011) and ethylene (B1197577) glycol, and slightly soluble in methylamine, but insoluble in diethyl ether. crystalls.infopitt.edu The presence of other substances in the solvent system, such as ethanol (B145695), can affect the solubility of potassium nitrate. mdpi.com For instance, as the ethanol content in a water-ethanol solvent system increases, the solubility of both ammonium (B1175870) nitrate and potassium nitrate decreases. mdpi.com The selection of an appropriate solvent or solvent mixture is therefore a key step in designing a crystallization process for this compound, as it directly impacts the solubility and the conditions required to achieve supersaturation.

Crystal Growth Kinetics and Mechanism of this compound

Detailed studies on the crystal growth kinetics and the precise mechanisms governing the formation of this compound are not extensively available in the reviewed scientific literature. The primary focus of crystallization research has been on the anhydrous form, potassium nitrate (KNO₃). However, some fundamental principles can be inferred.

The formation of the monohydrate is understood to occur through the direct hydration of potassium nitrate, a process that involves the incorporation of one water molecule per formula unit of KNO₃ into the crystal lattice. This typically requires controlled crystallization conditions, specifically tailored temperature and humidity, to favor the hydrated form over the more common anhydrous crystals.

Unlike its anhydrous counterpart, this compound is susceptible to dehydration upon heating. It will release its water of crystallization before reaching the melting point of the anhydrous salt. This characteristic underscores the importance of maintaining specific environmental conditions during its synthesis and storage to ensure its stability.

Nucleation Phenomena and Growth Rate Determination

Specific quantitative data on the nucleation phenomena and growth rate determination for this compound are not readily found in published research. For the anhydrous form, studies have shown that the growth of crystals is a first-order process with respect to the supersaturation of the solution. It is plausible that the monohydrate follows a similar kinetic relationship, but without dedicated studies, this remains an assumption.

The nucleation of this compound would theoretically be influenced by factors such as supersaturation levels, temperature, and the presence of impurities or seed crystals. However, empirical data and established models for determining the nucleation rate specifically for the monohydrate are not available.

Investigation of Aggregation and Intergrowth Processes

Research on the aggregation and intergrowth processes during the crystallization of potassium nitrate from aqueous solutions has primarily documented the behavior of the anhydrous form. These studies have observed that the spontaneous crystallization of anhydrous KNO₃ is often accompanied by the aggregation of individual crystals. This aggregation can lead to the formation of larger, irregular agglomerates through a mechanism involving the formation of "nucleus-bridges" between colliding crystals.

While it is conceivable that similar aggregation and intergrowth phenomena occur during the crystallization of this compound, there is a lack of specific experimental evidence to confirm this. The shape and surface properties of the monohydrate crystals would likely play a significant role in their tendency to aggregate.

Impact of Impurities and Additives on Crystallization Morphology

The influence of impurities and additives on the crystallization morphology of potassium nitrate has been a subject of study, but again, these investigations have largely centered on the anhydrous form. It is a well-established principle in crystallography that the presence of foreign substances in a crystallization medium can significantly alter the crystal habit, size, and even the crystalline phase that is formed.

Impurities can act as either inhibitors or promoters of crystal growth by adsorbing onto specific crystal faces, thereby altering the relative growth rates of those faces. For example, studies on anhydrous potassium nitrate have explored the effects of various surfactants and inorganic salts. It is reasonable to expect that the crystallization of this compound would also be sensitive to the presence of such additives. However, specific research detailing which impurities affect the morphology of the monohydrate and the mechanisms by which they do so is not available.

Structural Elucidation and Polymorphic Investigations of Potassium Nitrate Monohydrate

Advanced Crystallographic Analysis

A comprehensive review of scientific databases reveals a notable absence of specific and detailed crystallographic data for potassium nitrate (B79036) monohydrate. While the techniques for such analyses are well-established, their application to this particular compound is not documented in available literature.

Single-Crystal X-ray Diffraction (XRD) Studies of Monohydrate

No dedicated single-crystal X-ray diffraction studies for potassium nitrate monohydrate are present in the surveyed literature. This type of analysis is crucial for determining the precise arrangement of atoms within a crystal lattice, including bond lengths and angles. The lack of such data prevents a definitive description of the monohydrate's crystal structure. For comparison, the anhydrous α-KNO₃ has been extensively studied, with its orthorhombic crystal structure well-documented. wikipedia.orgresearchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity

Neutron Diffraction for Hydrogen Atom Localization and Hydration Structure

Neutron diffraction is a powerful technique for accurately locating hydrogen atoms within a crystal structure, which would be essential for understanding the hydration structure of this compound. osti.govaip.orgroyalsocietypublishing.org This method provides detailed insights into hydrogen bonding and the orientation of water molecules. However, no neutron diffraction studies specifically targeting this compound have been found in the available literature. Such a study would be necessary to precisely determine the positions of the hydrogen atoms in the water molecule and its interactions with the potassium and nitrate ions.

Structural Relationships and Hydration State Stability

The relationship between the monohydrate and the well-known anhydrous polymorphs of potassium nitrate, as well as the stability of the hydrated state, can only be inferred from general chemical principles and the limited available information.

Comparative Crystallography: Monohydrate vs. Anhydrous Polymorphs (e.g., α, β, γ-KNO₃)

A direct comparative crystallographic analysis between this compound and its anhydrous polymorphs is not possible due to the lack of crystallographic data for the monohydrate. Anhydrous potassium nitrate exists in at least three polymorphic forms at atmospheric pressure: α-KNO₃ (orthorhombic, aragonite type), β-KNO₃ (trigonal), and γ-KNO₃ (trigonal and ferroelectric). wikipedia.orgresearchgate.net The α-phase is the stable form at room temperature. wikipedia.org The incorporation of a water molecule into the crystal lattice to form the monohydrate would be expected to significantly alter the crystal structure compared to these anhydrous forms. The presence of water molecules would introduce new hydrogen bonding interactions, likely leading to a different packing arrangement and symmetry. The stability of the monohydrate is questionable, with some sources even stating that potassium nitrate does not form water hydrates. crystalls.info This contradicts other sources that provide a chemical formula and name for the monohydrate. vulcanchem.comCurrent time information in Bangalore, IN. This discrepancy highlights the likely transient or unstable nature of the monohydrate.

Characterization of Potential Polymorphs of the Monohydrate

There is no information in the scientific literature regarding the existence of polymorphs of this compound. The study of polymorphism is contingent on the ability to isolate and characterize at least one stable crystalline form of a compound. Given the challenges in obtaining even basic crystallographic data for a single form of this compound, the investigation into its potential polymorphic forms has not been undertaken.

Analysis of Hydrogen Bonding Networks within the Monohydrate Structure

The presence of a water molecule in the crystal lattice of this compound introduces a network of hydrogen bonds that are absent in the anhydrous form. While detailed crystallographic studies specifically elucidating the hydrogen bonding network in this compound are not widely available in the reviewed literature, general principles of crystal chemistry allow for a theoretical understanding of these interactions.

The water molecule, with its two hydrogen atoms and two lone pairs of electrons on the oxygen atom, can act as both a hydrogen bond donor and acceptor. It is anticipated that the hydrogen atoms of the water molecule form hydrogen bonds with the oxygen atoms of the nitrate ions (NO₃⁻). Concurrently, the oxygen atom of the water molecule can accept hydrogen bonds, although in this structure, it primarily interacts with the potassium ions (K⁺).

Microstructural Characterization

The microstructure of this compound, encompassing its morphology, surface topography, and growth features, is critical for understanding its physical properties and behavior. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are instrumental in providing high-resolution insights into these characteristics.

Scanning Electron Microscopy (SEM) for Morphology and Surface Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the morphology and surface features of crystalline materials. While specific SEM studies on this compound are limited in the available literature, extensive research has been conducted on the anhydrous form, potassium nitrate (KNO₃), which can provide some context.

Studies on anhydrous KNO₃ have revealed its capacity to form well-defined crystals. For instance, SEM images of KNO₃ particles obtained by atomizing a solution and allowing the droplets to dry show the formation of rhomboid-shaped crystals. researchgate.net Higher magnification of these crystals reveals their distinct geometry. researchgate.net Another study on modified KNO₃ to prevent deliquescence and caking showed that the uncoated potassium nitrate surface is smooth, with crystals having a diameter of 0.22–0.25 mm and a length of 0.2–0.3 mm. sci-hub.se

The morphology of potassium nitrate crystals can be influenced by the preparation method. For example, crystals grown from a deposited drop of a KNO₃ solution have been observed via SEM. The incorporation of a water molecule in the monohydrate form is expected to influence the crystal habit and surface morphology, potentially leading to different crystal shapes and surface textures compared to the anhydrous form. Further SEM analysis specifically on this compound crystals would be necessary to fully characterize their unique morphological properties.

Atomic Force Microscopy (AFM) for Surface Topography and Growth Features

Atomic Force Microscopy (AFM) provides nanoscale topographical information about crystal surfaces, offering insights into growth mechanisms and surface defects. While specific AFM studies dedicated to this compound are not readily found in the surveyed literature, research on related compounds highlights the utility of this technique.

For instance, AFM has been employed to analyze the surface of bis (L-glutamine) potassium nitrate crystals, revealing details about surface roughness and other amplitude parameters. researchgate.net In studies of other crystalline materials, AFM has been used to observe growth spirals, etch pits, 2D-nuclei, and growth hillocks. researchgate.net These features are fundamental to understanding the kinetics of crystal growth.

For this compound, AFM could be used to study the elementary growth steps on different crystal faces, the influence of impurities or additives on the growth process, and the development of surface defects. The interaction of the water of hydration with the crystal surface during growth in a controlled environment could also be investigated. Such studies would provide valuable data on the surface stability and growth kinetics of this compound at the nanoscale.

Spectroscopic Characterization and Electronic Structure of Potassium Nitrate Monohydrate

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy serves as a fundamental tool for elucidating the molecular structure, bonding, and lattice dynamics of crystalline materials. For potassium nitrate (B79036) monohydrate, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information on the vibrational modes of the nitrate ion and the role of the water molecule in the crystal lattice.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the functional groups present in a compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. vulcanchem.com In potassium nitrate monohydrate, the FTIR spectrum is characterized by the vibrational modes of the nitrate ion (NO₃⁻) and the water of hydration (H₂O).

The nitrate ion, belonging to the D₃h point group in its free state, exhibits four fundamental vibrational modes. However, in the crystalline environment of potassium nitrate, its symmetry is lowered, leading to changes in the observed spectra. The primary vibrational modes for the nitrate group include the symmetric stretch (ν₁), the out-of-plane bend (ν₂), the asymmetric stretch (ν₃), and the in-plane bend (ν₄). The presence of moisture or water of crystallization can significantly affect the ν₃ region of the spectrum. rsc.org

The water molecule introduces its own characteristic vibrations, primarily the symmetric and asymmetric O-H stretching modes and the H-O-H bending mode. scispace.com The presence of these bands is a clear indicator of hydration.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Vibrational Mode Source(s)
~3400 O-H Stretch Stretching of water molecules scispace.com
~1650 H-O-H Bend Bending of water molecules researchgate.net
~1380 ν₃ Asymmetric NO₃⁻ Stretch rsc.orgresearchgate.net
~1050 ν₁ Symmetric NO₃⁻ Stretch (Often IR inactive but can appear due to lowered symmetry) researchgate.net
~830 ν₂ Out-of-plane NO₃⁻ Bend researchgate.net
~725 ν₄ In-plane NO₃⁻ Bend researchgate.net

Note: The exact positions of these peaks can vary depending on the specific crystal structure and measurement conditions. The data is compiled from studies on nitrates and hydrated compounds.

Raman Spectroscopy for Vibrational Modes and Lattice Dynamics

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR and is particularly sensitive to the symmetric vibrations and lattice modes of a crystal. For potassium nitrate, Raman studies provide detailed insights into the vibrational modes of the nitrate groups and the dynamics of the crystal lattice. cdnsciencepub.comunl.edu

The most intense peak in the Raman spectrum of potassium nitrate is typically the symmetric stretching mode (ν₁) of the nitrate ion, found around 1050 cm⁻¹. researchgate.net The asymmetric stretch (ν₃) and in-plane bend (ν₄) also appear in the spectrum. At low frequencies, Raman spectroscopy reveals the lattice vibrational modes, which correspond to the translational and rotational motions of the K⁺ ions and NO₃⁻ groups within the crystal unit cell. cdnsciencepub.comunl.edu The spectra of the monohydrate would be distinguished from the anhydrous form by shifts in these frequencies and the appearance of new modes related to the water molecule. vulcanchem.com

Table 2: Characteristic Raman Shifts for Potassium Nitrate

Raman Shift (cm⁻¹) Assignment Vibrational Mode Source(s)
~1359 ν₃ Asymmetric NO₃⁻ Stretch cdnsciencepub.com
~1050 ν₁ Symmetric NO₃⁻ Stretch researchgate.net
~715 ν₄ In-plane NO₃⁻ Bend researchgate.net

Note: This data is based on studies of anhydrous potassium nitrate (KNO₃). The presence of a water molecule in the monohydrate would influence these values.

Analysis of Water Molecule Vibrations and Coordination Environment

The water molecule within the this compound crystal lattice has a profound impact on its vibrational spectrum. The analysis of water-related vibrations provides crucial information about its coordination environment. The O-H stretching vibrations, typically observed in the 3000-3600 cm⁻¹ region in the IR spectrum, are sensitive to hydrogen bonding. The number, position, and width of these bands can indicate the strength and nature of the hydrogen bonds between the water molecule and the nitrate ions.

Furthermore, the bending mode of the water molecule (around 1650 cm⁻¹) is also identifiable. researchgate.net In addition to these internal modes, the librational (rocking, wagging, and twisting) modes of the coordinated water molecule can appear at lower frequencies (typically below 900 cm⁻¹). scispace.com For instance, a sharp absorption around 808 cm⁻¹ can be indicative of the wagging modes of coordinated water. scispace.com The presence and characteristics of these bands in both FTIR and Raman spectra confirm the hydrated nature of the compound and offer clues about the structural role of the water molecule. vulcanchem.comscispace.com

Electronic Spectroscopy for Band Structure and Optical Properties

Electronic spectroscopy probes the electronic transitions within a material, providing information on its band structure, optical transparency, and the electronic state of its constituent elements.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Transparency

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy levels. For potassium nitrate, the nitrate ion is the primary chromophore, absorbing light in the UV region. researchgate.net Aqueous solutions of potassium nitrate show a strong absorption peak around 220 nm and another weaker one near 300 nm, which are attributed to n → π* and π → π* electronic transitions within the NO₃⁻ ion, respectively. researchgate.netresearchgate.netigem.org

In its crystalline form, potassium nitrate is transparent in the visible range, making it useful for optical applications. ijsea.com The UV absorption edge determines its range of optical transparency. Studies on KNO₃ crystals show a wide transparency window from the UV to the near-infrared region (around 250-1200 nm). researchgate.netresearchgate.net The presence of the water molecule in the monohydrate is not expected to create new chromophores but may subtly shift the energy of these transitions due to changes in the crystal field environment.

Table 3: UV-Visible Absorption Data for the Nitrate Ion

Wavelength (nm) Energy (eV) Electronic Transition Source(s)
~220 ~5.6 π → π* researchgate.netigem.org

X-ray Absorption Near-Edge Structure (XANES) for Elemental Coordination and Electronic State

X-ray Absorption Near-Edge Structure (XANES) is a powerful element-specific technique that provides detailed information about the local coordination geometry and electronic state of the absorbing atom. By tuning the X-ray energy to the K-edge of potassium (around 3608 eV), one can probe the transitions of K 1s core electrons to unoccupied p-states. aip.org

Studies combining experimental K-edge XANES with theoretical calculations on potassium nitrate have been used to understand the electronic transitions that create its spectral features. aip.orgresearchgate.net These features are sensitive to the entire ligand structure, not just the first shell of coordinating atoms. researchgate.net The XANES spectrum of KNO₃ displays several distinct features spanning a range of approximately 13 eV across the absorption edge. aip.orgresearchgate.net These features arise from transitions to various unoccupied molecular orbitals that have p-character. For example, a feature at ~7.5 eV in the K p-density of states has been identified as contributing to a distinct spectral feature in related potassium salts. aip.org The coordination of a water molecule in the monohydrate would alter the local electronic structure around the potassium ion, which would be reflected as changes in the positions and intensities of the features in the XANES spectrum compared to the anhydrous form.

Table 4: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound KNO₃·H₂O or H₂KNO₄
Potassium nitrate KNO₃
Water H₂O
Potassium citrate (B86180) monohydrate K₃(C₆H₅O₇)·H₂O
Potassium chloride KCl
Nitric Acid HNO₃

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydration Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that can provide detailed information about the local chemical environment, structure, and dynamics of atoms within a material. While specific NMR studies focusing exclusively on the hydration dynamics of this compound are not extensively documented in the reviewed literature, the principles of NMR as applied to other hydrated nitrate compounds can be extrapolated to understand its potential for characterizing KNO₃·H₂O. The dynamics of the water molecule and the nitrate ion can be probed by examining the NMR-active nuclei: ¹H, ¹⁷O, ³⁹K, and ¹⁵N.

Research Findings from Related Systems:

Studies on other hydrated metal nitrates demonstrate the utility of various NMR techniques. For instance, ¹³⁹La and ¹⁷O NMR have been employed to investigate the coordination sphere of La(III) in hydrated lanthanum nitrate solutions, revealing competition between water and other molecules for coordination sites. cdnsciencepub.com Similarly, high-resolution ¹⁷O solid-state NMR has successfully resolved distinct water environments in lanthanum magnesium nitrate hydrate (B1144303), providing detailed information on the unique electronic environment of each structural water molecule. mit.edu ¹H-MAS-NMR studies on hydrated magnesium-based minerals have also been effective in characterizing bound water protons. nih.gov

Investigations into the nitrate anion itself, often using ¹⁵N NMR, have shed light on its structure and dynamics in various environments, such as hydrotalcite-like compounds. researchgate.netgeoscienceworld.org These studies show that the ¹⁵N chemical shift is sensitive to the local environment of the nitrate ion. researchgate.netresearchgate.net Furthermore, pulsed field gradient ¹⁵N NMR has been utilized to measure the diffusivity of hydrated nitrite (B80452) ions. rsc.org

Applicability to this compound:

Based on these findings in analogous systems, NMR spectroscopy is highly applicable for studying the hydration dynamics in this compound.

¹H NMR: Proton (¹H) NMR would be a primary tool for probing the dynamics of the water of hydration. The chemical shift of the water protons can provide information about hydrogen bonding interactions with the nitrate anions and potassium cations. nih.gov Variable temperature ¹H NMR experiments could reveal changes in molecular motion, such as the onset of tumbling or diffusion of the water molecules within the crystal lattice. Line shape analysis can distinguish between static and dynamic water molecules.

¹⁷O NMR: Oxygen-17 NMR, despite the low natural abundance of ¹⁷O, can offer direct insight into the local environment of the water molecules and the nitrate ions. researchgate.net For the water molecules, ¹⁷O NMR parameters such as the quadrupole coupling constant and chemical shift are sensitive to the coordination environment and hydrogen bonding. mit.edu For the nitrate ions, ¹⁷O NMR could probe the symmetry of the ion and its interactions with surrounding water molecules and potassium ions.

³⁹K NMR: Potassium-39 NMR could be used to study the local environment of the potassium cations. The chemical shift and quadrupolar interaction of ³⁹K are sensitive to the coordination number and the symmetry of the local environment, providing information on how the K⁺ ions are hydrated and interact with the nitrate anions. cambridge.org

¹⁵N NMR: Nitrogen-15 NMR, particularly with ¹⁵N-enriched samples, would be a precise probe for the nitrate anion's dynamics and structure. isotope.comeurisotop.com The ¹⁵N chemical shift anisotropy (CSA) is sensitive to the orientation and mobility of the nitrate ion. researchgate.netresearchgate.net Changes in the ¹⁵N NMR spectrum with temperature could indicate the onset of rotational motion of the nitrate group.

Potential Data from NMR Studies on this compound:

The following table summarizes the potential NMR parameters that could be obtained and the insights they would provide into the hydration dynamics of this compound.

NucleusNMR ParameterInformation Gained
¹H Chemical ShiftNature of hydrogen bonding of the water molecule. nih.gov
LinewidthMobility of the water molecule (static vs. dynamic).
T₁ Relaxation TimeCorrelation times for molecular motions (e.g., rotation, translation).
¹⁷O Chemical ShiftLocal electronic environment of oxygen in H₂O and NO₃⁻. mit.eduresearchgate.net
Quadrupole Coupling ConstantSymmetry of the electric field gradient around the oxygen nucleus, reflecting local structure. mit.eduresearchgate.net
³⁹K Chemical ShiftCoordination environment of the potassium ion. cambridge.org
Quadrupole Coupling ConstantSymmetry of the local environment around the K⁺ ion. cambridge.org
¹⁵N Chemical ShiftElectronic structure and bonding of the nitrate ion. researchgate.netresearchgate.net
Chemical Shift Anisotropy (CSA)Orientation and rotational dynamics of the nitrate ion. researchgate.netresearchgate.net

Thermochemical and Kinetic Analysis of Potassium Nitrate Monohydrate

Thermal Stability and Decomposition Pathways

The thermal stability of potassium nitrate (B79036) monohydrate is intrinsically linked to the energy required to remove its water of crystallization and subsequently break down the anhydrous salt. The pathway involves an initial dehydration step, followed by the phase transitions and decomposition characteristic of anhydrous potassium nitrate at higher temperatures.

Thermogravimetric Analysis (TGA) for Dehydration and Decomposition Events

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure changes in the mass of a sample as a function of temperature or time. etamu.edu For a hydrated salt like potassium nitrate monohydrate, TGA is crucial for identifying and quantifying dehydration and decomposition events.

In a typical TGA experiment, a sample of this compound would be heated at a constant rate in a controlled atmosphere. The resulting TGA curve would plot the percentage of mass remaining against temperature. A distinct, sharp drop in mass would be expected at the dehydration temperature, corresponding to the loss of water. The theoretical mass loss for the complete dehydration of KNO₃·H₂O to KNO₃ is approximately 15.12%.

Following dehydration, the now-anhydrous potassium nitrate would remain stable over a wide temperature range before exhibiting further mass loss at much higher temperatures, indicating decomposition. mdpi.com Studies on anhydrous KNO₃ show this decomposition begins above 500 °C. mdpi.comtainstruments.com

Table 1: Expected TGA Events for this compound

Event Expected Temperature Range Expected Mass Loss (%) Product
Dehydration Not available in literature ~15.12% Anhydrous Potassium Nitrate (KNO₃)
Decomposition > 500 °C Variable Potassium Nitrite (B80452) (KNO₂), Oxygen (O₂)

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is used to detect thermal events such as phase transitions, melting, and decomposition, which appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on a DSC thermogram. tainstruments.com

For this compound, the first event detected by DSC would be an endothermic peak corresponding to the energy required to remove the water of crystallization (enthalpy of dehydration). Following this, the DSC curve for the resulting anhydrous salt would show subsequent endothermic peaks. Anhydrous KNO₃ exhibits a well-documented reversible phase transition from an orthorhombic (α-KNO₃) to a trigonal (β-KNO₃) crystal structure at approximately 128-133 °C. mdpi.comtainstruments.comwikipedia.org A second, larger endothermic peak occurs at its melting point of around 334 °C. mdpi.comwikipedia.org

Table 2: Known Thermal Events for Anhydrous Potassium Nitrate (KNO₃) via DSC

Thermal Event Peak Temperature (°C) Type of Event Source(s)
Crystal Phase Transition ~132.6 Endothermic mdpi.com
Melting ~332.0 - 334 Endothermic mdpi.comwikipedia.org

Investigation of Dehydration Kinetics and Thermodynamics

The study of dehydration kinetics involves determining the rate and mechanism by which the water molecule is removed from the crystal lattice. Thermodynamic analysis quantifies the energy changes associated with this process, primarily the enthalpy (ΔH) and entropy (ΔS) of dehydration.

While specific values for this compound are not available, the enthalpy of dehydration could be determined from the area under the dehydration peak in a DSC curve. The activation energy (Ea), which represents the energy barrier to the reaction, can be calculated using kinetic models applied to data from multiple TGA or DSC experiments run at different heating rates. The entropy change reflects the increase in disorder as the solid hydrate (B1144303) transforms into an anhydrous solid and water vapor.

Kinetic Modeling of Thermal Transformations

Kinetic modeling of solid-state reactions, such as dehydration, provides insight into the reaction's mechanism and predicts its behavior under different thermal conditions.

Isoconversional Methods for Activation Energy Determination

Isoconversional methods, also known as model-free methods, are a reliable way to determine the activation energy (Ea) of a thermal process without assuming a specific reaction model. researchgate.netresearchgate.net These methods rely on the principle that the reaction rate at a constant extent of conversion (α) is only a function of temperature. nih.gov By performing TGA or DSC experiments at several different heating rates (β), the activation energy can be calculated as it varies with the extent of conversion.

Common isoconversional methods include:

Friedman (FR) Method: A differential method that plots the logarithm of the reaction rate (dα/dt) against the inverse of the temperature (1/T). researchgate.net

Flynn-Wall-Ozawa (FWO) Method: An integral method that plots the logarithm of the heating rate against the inverse of the temperature for a given conversion.

Kissinger-Akahira-Sunose (KAS) Method: A widely used integral method considered more accurate than FWO due to a better mathematical approximation of the temperature integral. researchgate.net

For the dehydration of this compound, one would collect TGA data at heating rates of, for example, 5, 10, 15, and 20 K/min. The activation energy would then be calculated at various conversion points (e.g., α = 0.1, 0.2, ..., 0.9). A constant Ea value across the conversion range would suggest a simple, single-step reaction, while a variable Ea would indicate a more complex, multi-step process. researchgate.net

Reaction Model Determination for Solid-State Processes

Once the activation energy is determined, the next step is to find the most probable reaction model, g(α), that describes the solid-state dehydration process. The reaction model represents the physical or chemical mechanism controlling the reaction, such as nucleation, geometric contraction, or diffusion.

By fitting experimental data to various theoretical solid-state reaction models, the most appropriate mechanism can be identified. The general rate equation for a solid-state reaction is given by:

dα/dt = A * exp(-Ea / RT) * f(α)

where A is the pre-exponential factor and f(α) is the differential form of the reaction model. Comparing the experimental data with master plots or using specialized software allows for the determination of the kinetic triplet (Ea, A, and the reaction model), which fully describes the kinetics of the transformation.

Table 3: Common Solid-State Reaction Models

Model Type Model Name g(α) Function
Nucleation Avrami-Erofeev (A2, A3) [-ln(1-α)]^(1/n)
Geometrical Contraction Contracting Area (R2) 1 - (1-α)^(1/2)
Geometrical Contraction Contracting Volume (R3) 1 - (1-α)^(1/3)
Diffusion 1D Diffusion (D1) α^2

High-Pressure and Temperature Behavior

The investigation of materials under high-pressure and high-temperature conditions provides fundamental insights into their structural stability, phase transformations, and equation of state. For hydrated compounds like this compound, such studies would be critical in understanding the role of water molecules in the crystal lattice under compression and heating.

In-situ Diffraction and Spectroscopic Studies under Extreme Conditions

In-situ diffraction techniques, such as X-ray diffraction (XRD) and neutron diffraction, coupled with spectroscopic methods like Raman and infrared (IR) spectroscopy, are powerful tools for probing the atomic and molecular structure of materials under non-ambient conditions. For this compound, these studies would be essential to map its structural evolution as a function of pressure and temperature.

Information from commercial chemical suppliers suggests that this compound can be identified and distinguished from its anhydrous form using standard analytical techniques like XRD and thermal analysis (e.g., Differential Scanning Calorimetry) at ambient conditions. vulcanchem.com These methods would theoretically be extendable to high-pressure and high-temperature environments to observe changes in the crystal lattice and the vibrational modes of the nitrate and water components. vulcanchem.com

However, a detailed search for published research articles presenting in-situ diffraction or spectroscopic data for this compound under such extreme conditions did not yield any specific findings. The existing literature predominantly focuses on the well-documented phase transitions of anhydrous potassium nitrate.

Exploration of Pressure-Induced Phase Transitions involving Hydration State

Pressure can significantly influence the stability of hydrated crystalline structures, often leading to phase transitions that involve changes in the hydration state. For this compound, applying pressure could induce transformations to different hydrate phases, an anhydrous phase, or even amorphization.

The study of such pressure-induced phase transitions would involve monitoring changes in the crystal structure and the behavior of the water molecules within the lattice. It is known that the monohydrate form can be prepared by the controlled crystallization of potassium nitrate solutions. vulcanchem.com Upon heating at ambient pressure, it is expected to lose its water of crystallization. vulcanchem.com The interplay of pressure and temperature would likely lead to a complex phase diagram for KNO₃·H₂O.

Regrettably, specific experimental or theoretical studies detailing the pressure-induced phase transitions of this compound, including any changes in its hydration state under pressure, are not available in the reviewed scientific literature. Research on the high-pressure behavior of nitrate salts has been extensive, but has not specifically addressed the monohydrate of potassium nitrate.

Theoretical and Computational Chemistry of Potassium Nitrate Monohydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of materials. Although a specific DFT study on the crystalline potassium nitrate (B79036) monohydrate is not available, extensive research on anhydrous KNO₃ provides a foundation for understanding its properties.

DFT calculations on the common orthorhombic α-phase of anhydrous potassium nitrate reveal a predominantly ionic bond between the potassium (K⁺) and nitrate (NO₃⁻) ions. The electronic structure is characterized by a wide band gap, confirming its nature as an insulator. Studies have shown that the electronic properties, including the band gap and density of states, are influenced by the crystal structure and the orientation of the nitrate ions.

For potassium nitrate monohydrate, the inclusion of a water molecule within the crystal lattice would introduce significant changes to the electronic structure and bonding. The water molecule, being polar, would likely form hydrogen bonds with the nitrate ions and interact electrostatically with the potassium ions. These interactions would perturb the local electronic environment of both the ions and the water molecule itself. This would likely lead to a modification of the band gap and the density of states compared to the anhydrous form. The bonding within the crystal would still be primarily ionic but with the added complexity of hydrogen bonding networks involving the water of crystallization.

Table 1: Calculated Properties of Anhydrous Potassium Nitrate (α-KNO₃) This table presents theoretical data for the anhydrous form, which serves as a baseline for understanding the monohydrate.

PropertyCalculated ValueMethod
Lattice Energy-163.8 kcal/molNot Specified
Surface Energy ({001} face)0.19 J/m²DFT
Band Gap~3-4 eVDFT

Theoretical calculations of the Gibbs free energy of hydration for individual ions, such as K⁺, can be performed using computational methods like QM/MM (Quantum Mechanics/Molecular Mechanics). These calculations for K⁺ in water clusters provide insights into the thermodynamics of the hydration process. For this compound, the hydration enthalpy would be an intrinsic component of its formation energy from the anhydrous salt and water. The stability of the monohydrate would be determined by the balance of the lattice energy of the anhydrous form, the energy of interaction with the water molecule in the crystal, and the entropy changes associated with the incorporation of water into the solid lattice.

Vibrational Frequencies: Theoretical simulations of the infrared (IR) and Raman spectra of anhydrous KNO₃ have been performed and show good agreement with experimental data. rsc.org The vibrational modes are associated with the internal vibrations of the nitrate ion and the lattice vibrations involving the K⁺ and NO₃⁻ ions. The presence of a water molecule in the monohydrate would introduce new vibrational modes associated with the water molecule itself (stretching and bending modes) and its librational (rocking, wagging, and twisting) motions within the crystal lattice. Furthermore, hydrogen bonding between the water molecule and the nitrate ions would cause shifts in the vibrational frequencies of the nitrate ion, particularly the N-O stretching modes. Experimental studies on KNO₃ have noted that the presence of moisture can affect the vibrational spectra, suggesting the sensitivity of these spectroscopic signatures to hydration. wikipedia.org

X-ray Absorption Near-Edge Structure (XANES): K-edge XANES spectroscopy is a powerful tool for probing the local electronic structure and coordination environment of potassium. Theoretical simulations of the K-edge XANES spectrum of anhydrous KNO₃ have been carried out using methods like time-dependent density functional theory (TD-DFT). wikipedia.orgresearchgate.net These simulations help to identify the electronic transitions responsible for the features in the experimental spectrum. For this compound, the coordination environment of the K⁺ ion would be altered by the presence of the water molecule. This change in the local geometry and electronic structure around the potassium atom would be reflected in the K-edge XANES spectrum. Simulations of hydrated potassium citrate (B86180) have shown that the presence of water of hydration can be distinguished in the calculated spectra, suggesting that XANES could be a valuable tool for identifying and characterizing this compound.

Prediction of Hydration Enthalpies and Free Energies

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules.

While no direct MD simulations of the this compound crystal have been reported, studies on aqueous solutions of potassium nitrate provide valuable insights into the dynamics of water molecules around the K⁺ and NO₃⁻ ions. These simulations show that water molecules form hydration shells around the ions. The dynamics of these water molecules are complex, involving translational and rotational motions.

In a hypothetical this compound crystal, the water molecule would be more constrained than in a solution. However, MD simulations could predict its dynamic behavior, such as librational motions and the potential for rotational "jumps" within the lattice at elevated temperatures. These dynamics would be influenced by the strength of the hydrogen bonds to the nitrate ions and the electrostatic interactions with the surrounding ions. One study on aqueous potassium nitrate solutions revealed that the rotational dynamics of nitrate ions are coupled with large-amplitude angular jumps of hydrogen-bonded water molecules, a phenomenon that could also be relevant within the monohydrate crystal lattice.

MD simulations have been employed to study the nucleation and crystal growth of anhydrous potassium nitrate from supersaturated aqueous solutions. These simulations provide an atomistic view of how ions in the solution come together to form a crystal lattice.

The crystal growth of this compound would involve the incorporation of water molecules into the growing crystal in a stoichiometric ratio. MD simulations could be used to model this process, revealing the mechanism by which both the ions and water molecules arrange themselves at the crystal-solution interface. Similarly, the dissolution process of the monohydrate would involve the breaking of both ion-ion and ion-water bonds in the crystal lattice. Simulations could elucidate the kinetics and thermodynamics of this process, which would differ from that of the anhydrous form due to the presence of the water of crystallization.

Investigation of Ion-Water and Ion-Ion Interactions in Solution and Solid State

The interactions between ions and water molecules, as well as between the ions themselves, are fundamental to understanding the behavior of potassium nitrate in both its dissolved and solid forms. In aqueous solutions, potassium nitrate, a strong electrolyte, completely dissociates into potassium (K⁺) and nitrate (NO₃⁻) ions. ck12.orgyoutube.com The polar nature of water molecules facilitates this dissolution; the partially negative oxygen atoms are attracted to the positive K⁺ ions, while the partially positive hydrogen atoms are attracted to the negative NO₃⁻ ions, pulling them away from the solid crystal lattice. quora.com

Computational studies, such as Monte Carlo and molecular dynamics simulations, have provided detailed insights into these interactions. In solution, the hydration of ions is a key aspect. For the K⁺ ion, the average hydration number—the number of water molecules in its immediate vicinity—has been calculated to be between 4.5 and 5.2, depending on the concentration. researchgate.net As the concentration of the potassium nitrate solution increases, the hydration number for the cation tends to decrease. researchgate.net This reduction is compensated by the direct interaction or binding of oxygen atoms from the nitrate anions (NO₃⁻) with the potassium cations. researchgate.net Similarly, the number of water molecules surrounding the nitrate anion also slightly decreases with increasing concentration. researchgate.net Studies have shown that as concentration rises from 0.3 to 7.0 mol/L, the anion coordination number can decrease from 4.7 to 3.5. researchgate.net

In the solid state, particularly in the context of this compound, the ion-water and ion-ion interactions are defined by the crystal structure. X-ray diffraction and computational methods are used to determine the precise locations of the ions and water molecules within the crystal lattice. In related hydrated nitrate compounds, water molecules are often found coordinated with cations and forming hydrogen bonds with anions. rsc.org For example, in one complex, water molecules were located in the cavity of a crown ether coordinated by hydrogen atoms of a squaramide moiety. rsc.org First-principles calculations on solid potassium nitrate (specifically the ferroelectric phase III) have been used to study its structural behavior and the mechanism of polarization reversal, which is directly related to the arrangement and interaction of the K⁺ and NO₃⁻ ions. aps.org These theoretical studies involve creating models where the system's energy is expressed as a function of polarization and nitrate group orientation, providing a deep understanding of the ion-ion forces at play in the solid state. aps.org

Force Field Development and Refinement

The accurate simulation of potassium nitrate systems, including its monohydrate form, relies on the development and refinement of robust force fields. A force field in molecular modeling is a set of parameterized equations and associated parameters used to calculate the potential energy of a system of atoms or molecules. These interatomic potentials are crucial for performing large-scale simulations that are computationally prohibitive for more accurate but intensive ab-initio methods.

Development of Interatomic Potentials for Monohydrate Systems

The development of interatomic potentials for hydrated salt systems like this compound involves creating a mathematical model that can accurately describe the forces between all constituent particles: the potassium cations (K⁺), the nitrate anions (NO₃⁻), and the water molecules (H₂O). These potentials typically consist of terms for electrostatic interactions (Coulomb's law) and van der Waals interactions (often modeled with a Lennard-Jones potential). aip.orgresearchgate.net

For polyatomic ions like nitrate, the model must also account for the internal geometry (bond lengths and angles) and the distribution of charge across the atoms. aip.org A common approach is the rigid-ion model, where the internal geometry of the nitrate ion is fixed. Researchers have developed new rigid-ion force fields for alkali metal nitrates, including potassium nitrate, that are suitable for simulating solution chemistry and crystallization. These models are often parameterized by fitting to a range of experimental data or to results from high-level quantum mechanical calculations (density functional theory). researchgate.net

A significant effort in modern force field development is to create models that are transferable and can accurately predict properties over a range of conditions. researchgate.net For instance, the Madrid-2019 force field was recently extended to include parameters for the nitrate ion, using the TIP4P/2005 water model. aip.org This involved optimizing parameters for twelve different electrolytes to reproduce properties like solution density and structure. aip.org The development for a monohydrate system would specifically require ensuring the force field can reproduce the known crystal structure and properties of the hydrated solid, such as lattice energies.

Below is a table summarizing typical components and parameters found in force fields developed for ionic systems like potassium nitrate.

Interaction TypePotential FormParametersDescription
Electrostatic CoulombicAtomic partial charges (qᵢ, qⱼ)Describes the electrostatic force between charged particles. For ions like K⁺ and NO₃⁻, these are scaled for better accuracy in condensed phases. aip.org
Van der Waals Lennard-JonesWell depth (ε), collision diameter (σ)Models short-range repulsion and long-range attraction between atoms. Parameters are specific to each atom type (K, N, O, H). aip.org
Intramolecular (Nitrate) Harmonic Bond/AngleForce constants (k_b, k_θ), equilibrium values (r₀, θ₀)Maintains the geometry of the nitrate ion in rigid or flexible models.

This table is illustrative of the types of parameters used in force field development.

Validation of Computational Models against Experimental Data

The validation of a newly developed force field is a critical step to ensure its reliability and predictive power. niss.org This process involves comparing the results of simulations using the new computational model against known experimental data that were not used during the parameterization process. niss.orguj.ac.za

For potassium nitrate systems, a range of properties can be used for validation. In the solid state, the simulated crystal structure, lattice parameters, and lattice energy can be compared with experimental values obtained from X-ray crystallography and calorimetry. pearson.com For example, a good force field should accurately reproduce the known crystal structures and their relative stabilities over different temperatures.

In solution, the model's validity is tested by its ability to predict macroscopic and microscopic properties. These include:

Densities: The simulated density of aqueous potassium nitrate solutions at various concentrations can be compared with experimental measurements. New force fields for molten alkali nitrates have shown an ability to predict densities to within 2% of experimental values. researchgate.net

Transport Properties: Properties such as viscosity, diffusion coefficients of the ions and water, and thermal conductivity are calculated from simulations and compared to experimental data. aip.orgresearchgate.net While some models show good agreement, others may overestimate the decrease in the diffusion coefficient of water when a salt is added. aip.org

Structural Properties: The radial distribution functions (RDFs) obtained from simulations provide information about the average distances between different types of atoms (e.g., K⁺-O(water), N(nitrate)-H(water)). These can be compared with results from experimental techniques like X-ray and neutron diffraction. researchgate.net

The table below presents a conceptual framework for the validation process, showing the types of data used.

PropertySimulation OutputExperimental Data Source
Crystal Structure Lattice parameters, atomic coordinatesX-ray Diffraction, Neutron Diffraction
Lattice Energy Calculated potential energy of the crystalCalorimetry (via Born-Haber cycle) pearson.com
Solution Density Average density of the simulation boxDensitometry
Ion Hydration Radial Distribution Functions, Coordination NumbersNeutron/X-ray Scattering, NMR Spectroscopy
Transport Coefficients Diffusion coefficients, viscosityPulsed-Field Gradient NMR, Viscometry

If the computational model fails to reproduce experimental results accurately, the force field parameters may need to be refined. researchgate.net This iterative process of development, validation, and refinement is essential for creating high-quality, predictive computational models. researchgate.netniss.org

Advanced Material Science and Chemical System Interactions of Potassium Nitrate Monohydrate

Role in Hybrid Material Systems

The integration of potassium nitrate (B79036), often in its hydrated forms, into hybrid material systems is an area of growing research interest. These systems leverage the interactions between the inorganic salt and a host material, which can be either organic or inorganic, to create composites with tailored properties.

Integration and Interaction with Organic or Inorganic Hosts

Potassium nitrate's ability to form composites is influenced by its solubility and crystallization behavior within a host matrix. In organic farming, for instance, potassium nitrate is sometimes combined with organic fertilizers like well-rotted manure or compost. loyalfertilizer.com This integration aims to enhance nutrient availability and improve soil structure. loyalfertilizer.com Studies have shown that combining potassium nitrate with manure can increase nitrogen efficiency. loyalfertilizer.com

In more engineered systems, the interaction is governed by surface chemistry and physical compatibility. For example, the deliquescence of potassium nitrate, its tendency to absorb moisture and dissolve, can negatively impact its compatibility and stability within composite materials. sci-hub.se Surface modification with surfactants has been explored to create a hydrophobic layer on potassium nitrate particles, thereby preventing moisture absorption and improving its integration into composites. sci-hub.se

The formation of hybrid materials also involves the study of cocrystals. The stability of pharmaceutical cocrystals, for instance, can be predicted by understanding their deliquescence behavior, which involves dissolution in a liquid phase formed by moisture absorption. nih.gov This principle is relevant to the stability of potassium nitrate-containing composites in humid environments.

Studies of Composite Material Formation and Performance (excluding prohibited applications)

Research into potassium nitrate composites focuses on understanding their formation and characterizing their performance for various applications, excluding prohibited uses. One area of study is in the development of fertilizers. For example, a process has been developed to create a water-soluble nitrogen-phosphorus-potassium (NPK) composite fertilizer that includes potassium nitrate, monoammonium phosphate, potassium sulfate, and urea. google.com The manufacturing process involves mixing these components and granulating them to produce a stable, effective fertilizer. google.com

The performance of such composites is evaluated based on factors like nutrient release rates and stability. The hygroscopic nature of potassium nitrate is a critical factor affecting the storage and handling of these composite fertilizers. sci-hub.se

Another application is in the field of thermal energy storage. Mixtures of potassium nitrate and sodium nitrate are used to store heat in solar energy installations. cropnutrition.com The performance of these materials depends on their melting and crystallization behavior, as well as their long-term thermal stability.

Interfacial Chemistry and Surface Phenomena

The behavior of potassium nitrate monohydrate at interfaces is crucial for understanding its role in various chemical and physical processes, from crystal growth to its interaction with the environment.

Surface Energy Calculations and Crystal Habit Prediction

The specific surface energy of potassium nitrate is a key parameter that influences its crystallization and aggregation behavior. scirp.orgresearchgate.net This energy can be evaluated based on the mechanism of crystal aggregation and intergrowth during bulk crystallization from supersaturated solutions. scirp.orgresearchgate.net Studies have shown that the spontaneous crystallization of potassium nitrate is accompanied by the aggregation of crystals, a process that can be described by a first-order equation with respect to the supersaturation of the solution. scirp.orgresearchgate.netscirp.org The mechanism often involves the formation of nucleus-bridges between crystals. scirp.orgresearchgate.net

The crystal habit, or the external shape of a crystal, is influenced by the relative growth rates of its different crystallographic faces. At room temperature, potassium nitrate has an orthorhombic crystal structure, which is isomorphous with aragonite. wikipedia.org This structure transforms to a trigonal system at higher temperatures. wikipedia.org The prediction of crystal habit is complex and depends on various factors, including the conditions of crystallization and the presence of impurities.

Water Adsorption and Desorption Mechanisms on this compound Surfaces

The interaction of water with potassium nitrate surfaces is a critical aspect of its chemistry, particularly concerning its hygroscopicity and deliquescence. Potassium nitrate is not very hygroscopic, absorbing about 0.03% water in 80% relative humidity over 50 days. wikipedia.org However, the presence of even small amounts of hygroscopic impurities can significantly increase its tendency to adsorb water. ametsoc.org

The adsorption of water vapor on surfaces containing potassium nitrate can be studied using various techniques. For instance, volumetric methods have been used to determine adsorption isotherms on silver iodide doped with potassium nitrate. ametsoc.org These studies show that the amount of adsorbed water increases with the concentration of the hygroscopic contaminant. ametsoc.org

The mechanism of water adsorption can involve the formation of a monolayer of water molecules on the surface, followed by multilayer adsorption at higher relative pressures. ametsoc.org The desorption process is the reverse of adsorption, where an increase in temperature leads to the removal of surface water. osti.gov Studies on layered manganese dioxide have shown that surface water is desorbed first, followed by interlayer water, with the process starting around 40 °C and largely completing by 120 °C. osti.gov

Fundamental Investigations in Chemical Processes

Fundamental research on this compound explores its behavior in various chemical processes, providing insights into its reactivity and potential applications. One area of investigation is its use in ion exchange processes for its own production. Potassium nitrate can be produced from potassium chloride and nitric acid via ion exchange, with hydrochloric acid as a byproduct. puritech.be This process involves adsorption and elution steps that need to be optimized for efficiency. puritech.be

Another area of fundamental research is the study of its crystallization kinetics from supersaturated aqueous solutions. scirp.orgresearchgate.netscirp.orgresearchgate.net These studies, often employing methods like electrical conductance and optical transmittance, reveal that the crystallization process is accompanied by the aggregation of crystals. scirp.orgresearchgate.netscirp.orgresearchgate.net Understanding these kinetics is essential for controlling the crystal size and morphology in industrial applications.

Molecular dynamics simulations have been used to investigate the rotational dynamics of nitrate ions in aqueous potassium nitrate solutions. arxiv.org These studies have revealed complex motions, including large-amplitude angular jumps that are coupled to the movement of surrounding water molecules. arxiv.org This fundamental understanding of ion-solvent interactions is crucial for predicting the behavior of potassium nitrate in solution.

Mechanistic Studies of Solid-State Reactions Involving the Monohydrate

Potassium nitrate (KNO₃) is a compound that is not significantly hygroscopic, absorbing only about 0.03% water when exposed to 80% relative humidity over 50 days. wikipedia.org As such, it typically exists in an anhydrous crystalline state, and dedicated mechanistic studies on a stable monohydrate form are not prominent in scientific literature. However, the influence of water and humidity on the solid-state properties and the solid-state reactions of the anhydrous form provide insight into its interactions with water.

The primary solid-state reactions studied for potassium nitrate are its phase transitions and thermal decomposition. At room temperature, potassium nitrate possesses an orthorhombic crystal structure (α-KNO₃ or Form II), which is isomorphous with aragonite. wikipedia.org Upon heating, it undergoes a phase transition to a trigonal system (β-KNO₃ or Form I) at approximately 128 °C. wikipedia.org This transition is a key area of solid-state research. Further thermal decomposition occurs at much higher temperatures. Between 550–790 °C, potassium nitrate establishes a temperature-dependent equilibrium with potassium nitrite (B80452) (KNO₂). wikipedia.org The decomposition reaction is as follows:

2KNO₃(s) ⇌ 2KNO₂(s) + O₂(g) wikipedia.org

Above 750 °C, the potassium nitrite product may further decompose, forming nitrogen oxides. nih.gov For weakly acidic metal cations like K⁺, the bonding to the nitrate ion is largely ionic, which results in high thermal decomposition temperatures, typically above 500 °C. osti.gov

While not a formal reaction of a monohydrate, the interaction of solid potassium nitrate with atmospheric water is critical in material science, particularly concerning the phenomena of deliquescence and caking. sci-hub.se Caking is an undesirable agglomeration of particles caused by moisture adsorption. sci-hub.se Studies have shown that surface modification can create a hydrophobic layer on potassium nitrate crystals, significantly reducing moisture adsorption and improving anticaking efficiency. sci-hub.se This indicates that solid-state interactions with water primarily occur at the crystal surface rather than forming a stable bulk hydrate (B1144303). In studies involving solid solutions of potassium nitrate and other salts, such as ammonium (B1175870) nitrate, sample preparation is often conducted under very low humidity conditions to prevent the influence of moisture on solid-state phase transitions. researchgate.net

Solution Chemistry Dynamics and Solvation Shell Studies

The behavior of potassium nitrate in aqueous solutions is defined by its dissolution, crystallization kinetics, and the intricate structure of the solvation shells around its constituent ions. scirp.org Potassium nitrate is moderately soluble in water, with its solubility showing a strong positive correlation with temperature. wikipedia.org The resulting aqueous solution is nearly neutral. wikipedia.org

Table 1: Solubility of Potassium Nitrate in Water

Temperature (°C) Solubility (g/100 g of H₂O)
0 13.3 wikipedia.org
20 31.6 wikipedia.org
25 38.3 wikipedia.org
100 243.9 wikipedia.org

Research into the spontaneous crystallization of potassium nitrate from supersaturated aqueous solutions has provided detailed mechanistic insights. researchgate.net The process is characterized by the aggregation and intergrowth of crystals. researchgate.netresearchgate.net Kinetic studies, often employing methods like electrical conductance and optical transmittance, show that the growth of salt crystals proceeds in the kinetic mode and can be described by a first-order equation with respect to the supersaturation of the solution. researchgate.net

A key mechanism identified in the bulk crystallization process is the formation of "nucleus-bridges" between individual crystals, leading to the development of crystal agglomerates, which can take on irregular and freakish forms. researchgate.netresearchgate.net The examination of crystal deposits after the completion of crystallization serves as direct confirmation of this intergrowth mechanism. researchgate.net

Table 2: Summary of Research Findings on Potassium Nitrate Solution Dynamics

Research Area Key Findings Citations
Crystallization Kinetics Crystal growth is a first-order process relative to solution supersaturation. researchgate.net
Growth Mechanism Aggregation and intergrowth of crystals occur via the formation of nucleus-bridges. researchgate.netresearchgate.net
Crystal Morphology The intergrowth mechanism leads to the formation of complex crystal agglomerates. researchgate.net

Molecular dynamics simulations and spectroscopic studies have been employed to investigate the solvation shell structure around the potassium (K⁺) and nitrate (NO₃⁻) ions in aqueous solution. For many ions, a fully hydrated metal aqua complex forms, with nitrate ions potentially occupying the outer coordination sphere. osti.gov In the case of the nitrate ion, computational and diffraction studies indicate that it is surrounded by approximately 6 to 9 water molecules in its hydration shell. osti.gov The interaction between the nitrate ion and the surrounding water molecules is dynamic, with evidence suggesting that the nitrate ion accelerates the dynamics of the water molecules within its hydration shell. osti.gov

Future Research Directions and Emerging Themes

Development of Novel Characterization Techniques for Hydrates

The characterization of crystalline hydrates is fundamental to understanding their behavior. While established methods provide valuable static information, the future lies in capturing the dynamic nature of hydration and dehydration processes.

Standard analytical techniques form the bedrock of hydrate (B1144303) characterization. nih.govmdpi.comnih.gov These include:

X-ray Diffraction (Single Crystal and Powder): Used to determine the precise crystal structure, identify different polymorphic forms, and confirm the creation of new crystalline materials. nih.govmdpi.com

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to detect mass changes due to water loss or gain and to determine the temperatures at which phase transitions, melting, or crystallization occur. nih.govresearchgate.net

Spectroscopy (FT-IR, Raman, ssNMR): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information on the molecular bonding environment, while solid-state Nuclear Magnetic Resonance (ssNMR) can study both crystalline and amorphous materials. nih.govresearchgate.net

Gravimetric Methods (DVS): Dynamic Vapor Sorption (DVS) is used to study the interaction of the solid material with water vapor at different humidity levels. nih.gov

An emerging frontier is the development and application of techniques that offer real-time, in-situ analysis. The ability to monitor structural and chemical changes as they happen under varying temperature and humidity is critical. Future research will likely focus on combining these techniques, such as time-resolved powder X-ray diffraction (PXRD) coupled with Raman spectroscopy, to create a more complete picture of phase transitions. researchgate.net Furthermore, Crystal Structure Prediction (CSP) is a growing computational methodology used to determine the structure of a crystalline material from first principles, offering a powerful predictive tool to complement experimental data. nih.gov

Multiscale Modeling Approaches for Monohydrate Behavior

Understanding the behavior of potassium nitrate (B79036) monohydrate requires bridging the gap between the atomic scale and macroscopic properties. Multiscale modeling is a powerful approach to achieve this, integrating different computational techniques to describe a system across multiple length and time scales. mdpi.com

The process begins at the quantum mechanical level to understand the fundamental interactions between ions and water molecules. mdpi.com For ionic compounds like potassium nitrate, a crucial step is the development of a robust force field—a set of parameters that describes the potential energy of the system. Research has been undertaken to create new rigid-ion force fields for alkali metal nitrates, which are suitable for simulating their behavior in solution, during crystallization, and in different polymorphic forms.

These force fields are then used in molecular dynamics (MD) simulations to model the behavior of thousands of atoms over time. acs.org This allows researchers to elucidate complex, face-specific dehydration mechanisms and even predict the structures of new dehydrated forms. acs.org The final step in the multiscale approach is to use the insights from the atomic level to inform larger, continuum-level models that predict bulk properties like dissolution rates, mechanical strength, and stability under storage. mdpi.com This integrated computational approach holds the key to predicting how the specific arrangement of water molecules in potassium nitrate monohydrate influences its critical performance attributes.

Exploration of Anomaly in Hydration/Dehydration Processes

The processes of hydration and dehydration are often more complex than a simple, single-step transformation. The exploration of anomalous behavior—such as unexpected phase transitions or the formation of metastable intermediates—is a key area for future research.

A significant research avenue involves using the hydrate as a precursor to create specific anhydrous polymorphs. For example, studies have shown that a hydrate, upon heating, can transform into a specific polymorphic form before undergoing further reactions. rsc.org This dehydration-induced transformation can be a route to access crystal forms that are not obtainable through other means. rsc.org Future work on this compound will likely involve detailed mapping of its phase diagram as a function of temperature and water activity to identify and understand these transitional states. researchgate.net Such knowledge is crucial for controlling the final crystal form during manufacturing and storage.

Potential for Rational Design of Crystalline Materials through Hydrate Control

The deliberate use of hydrates as intermediates for creating new materials is a central concept in modern crystal engineering. core.ac.uk This approach, known as rational design, leverages a controlled hydration or dehydration step to guide the formation of a crystalline material with desired properties. acs.org

The principle is that the crystal structure of the hydrate can act as a template. By carefully removing the water molecules under controlled conditions, it may be possible to induce the remaining molecules to rearrange into a new, targeted crystal packing. This strategy has been demonstrated in systems where a hydrate undergoes a dehydrative transition to a specific polymorph of a monomer, which then polymerizes. rsc.org

For an inorganic salt like potassium nitrate, controlling its hydration state could provide a pathway to novel anhydrous polymorphs with potentially different properties, such as altered solubility or mechanical behavior. The monohydrate form serves as a well-defined starting point. Future research will explore how varying the conditions of dehydration (e.g., temperature, pressure, rate of water removal) can influence the resulting anhydrous crystal structure. This represents a shift from merely preventing unwanted hydration to actively using a hydrated form like this compound as a tool in the rational design of advanced crystalline materials. core.ac.ukresearchgate.net

Q & A

Q. What are the optimal laboratory synthesis methods for potassium nitrate monohydrate?

this compound can be synthesized via controlled crystallization from aqueous solutions. For example, in catalyst preparation, stoichiometric ratios of metal nitrates (e.g., magnesium nitrate hexahydrate) are dissolved in deionized water and mixed with organic acids (e.g., citric acid monohydrate) under reflux conditions. The solution is evaporated, and the residue is calcined to obtain the desired crystalline phase . In material science applications, combining copper(II) acetate monohydrate with graphene oxide precursors under acidic conditions can yield composites containing this compound .

Q. How should researchers characterize the crystalline structure and phase purity of this compound?

X-ray diffraction (XRD) is the primary method for structural analysis. Use software like SHELXL for refinement and validation against crystallographic databases (e.g., CCDC). For phase purity, compare experimental XRD patterns with reference data (ICDD PDF-4+ 2024) and validate using tools like PLATON . Thermogravimetric analysis (TGA) can confirm the presence of bound water by detecting mass loss at dehydration temperatures (typically 100–150°C) .

Q. What analytical techniques are effective for quantifying this compound in heterogeneous mixtures?

Near-infrared (NIR) spectroscopy coupled with multivariate analysis (e.g., Linear Discriminant Analysis) allows differentiation of nitrate salts in complex matrices. Standard Normal Variate (SNV) correction enhances spectral resolution for accurate identification . Ion chromatography or inductively coupled plasma optical emission spectrometry (ICP-OES) can quantify potassium and nitrate ions post-dissolution .

Advanced Research Questions

Q. How should stoichiometric adjustments account for bound water in formulations containing this compound?

When formulating composites (e.g., propellants or catalysts), calculate the molar ratio of hydrated vs. anhydrous components. For example, in dextrose monohydrate-based propellants, multiply the required fuel mass by 1.1 (the ratio of molecular weights between hydrated and anhydrous forms) to maintain oxidizer/fuel balance . Similar adjustments apply to this compound in catalytic systems to prevent unintended hydration effects during calcination .

Q. What experimental design considerations are critical for studying this compound in catalytic applications?

  • Control variables : pH, temperature, and calcination duration during synthesis .
  • Support materials : Use activated carbon or graphene oxide to enhance surface area and stability .
  • Characterization : Employ BET surface area analysis, XPS for oxidation states, and FTIR to track nitrate group interactions .

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Discrepancies between software outputs (e.g., SHELXL vs. other refinement tools) require cross-validation:

  • Use the CheckCIF tool to identify outliers in bond lengths/angles .
  • Compare residual electron density maps to detect misplaced atoms or solvent molecules .
  • Validate hydrogen bonding networks using neutron diffraction data if available .

Q. What methodologies enable differentiation of nitrate salts in multicomponent systems?

Implement a two-stage spectroscopic approach:

  • Stage 1 : Use SNV-corrected NIR spectra to classify salt types (e.g., nitrate vs. chlorate) based on absorption bands at 1,450–1,550 nm .
  • Stage 2 : Apply supervised machine learning (e.g., Partial Least Squares Regression) to distinguish this compound from analogs like sodium nitrate using spectral minutiae (e.g., peak splitting at 1,980 nm) .

Methodological Notes

  • Avoiding Commercial Bias : Focus on synthesis protocols from peer-reviewed studies (e.g., ) rather than vendor-specific methodologies.
  • Data Reproducibility : Report detailed calcination conditions (ramp rates, atmospheres) and solvent ratios to ensure replicability .
  • Contradiction Management : Document refinement parameters (e.g., weighting schemes in SHELXL) to trace discrepancies in crystallographic data .

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